Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl-
Overview
Description
Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl- is a Schiff base compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a phenolic hydroxyl group and an imine group, which are crucial for its chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl- typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-methylphenylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes, polymers, and other organic compounds.
Mechanism of Action
The compound exerts its effects primarily through its ability to form complexes with metal ions. The phenolic hydroxyl and imine groups act as donor sites, coordinating with metal ions to form stable complexes. These complexes can then participate in various biochemical and chemical processes, influencing pathways such as oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-nitro-
- Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-bromo-
- Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-chloro-
Uniqueness
Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl- is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. This methyl group can affect the compound’s steric and electronic properties, making it distinct from its nitro, bromo, and chloro counterparts.
Properties
IUPAC Name |
2-[(2-hydroxyphenyl)methylideneamino]-4-methylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-7-14(17)12(8-10)15-9-11-4-2-3-5-13(11)16/h2-9,16-17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQCBKGDZMFQNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=CC2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425633 | |
Record name | AC1OAKS2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1761-57-5 | |
Record name | 2-[[(2-Hydroxyphenyl)methylene]amino]-4-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1761-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AC1OAKS2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-(2-HYDROXY-5-METHYLPHENYLIMINO)-O-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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